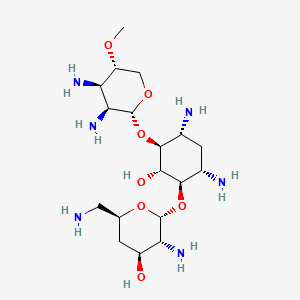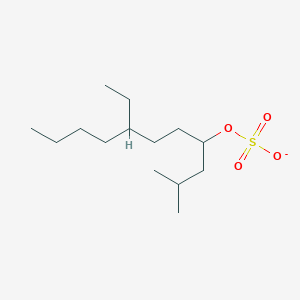
Palustrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palustrine is a lactam and an azamacrocycle.
Palustrine is a natural product found in Markhamia tomentosa with data available.
Scientific Research Applications
Environmental and Landscape Evolution : Research by Miras et al. (2015) highlights the use of pollen, non-pollen palynomorphs, and diatoms in assessing the long-term impacts of human activities on landscape evolution, vegetal biodiversity, and water quality in lacustrine ecosystems, as seen in Lake Aydat's sedimentary core study (Miras et al., 2015).
Remote Sensing in Wetland Analysis : Wright and Gallant (2007) demonstrated the application of Landsat TM imagery combined with ancillary environmental data in modeling probabilities of palustrine wetland occurrence in Yellowstone National Park, providing a methodology for improved wetland remote sensing (Wright & Gallant, 2007).
Rural Tourism and Wetland Management : Kang et al. (2010) conducted a study to develop management and application plans for rural tourism through the analysis of Palustrine wetland in rural areas, highlighting its use in agriculture, landscape, and tourism (Kang et al., 2010).
Palaeoenvironmental Significance : Alonso-Zarza (2003) discussed the increased interest in palustrine carbonates and calcretes due to their significant environmental information, revealing insights into pedogenic, sedimentary, and diagenetic processes (Alonso-Zarza, 2003).
Ecological and Geological Insights : Platt and Wright (1992) explored palustrine carbonates in the context of the Florida Everglades, proposing an exposure index for the freshwater environment and discussing their significance in ecological and geological records (Platt & Wright, 1992).
Sequence Stratigraphy and Coastal Environments : MacNeil and Jones (2006) highlighted the role of palustrine deposits in coastal environments, particularly in tracking shoreline shifts and indicating subaerial unconformities, as seen in the Upper Devonian Alexandra Formation (MacNeil & Jones, 2006).
Palustrine Wetlands in Hydrological Studies : Gangat et al. (2020) investigated the potential of Sentinel Synthetic Aperture Radar (SAR) and optical sensors in predicting soil moisture content (SMC) in palustrine wetlands, showcasing the role of remote sensing in wetland–terrestrial gradient studies in South Africa (Gangat et al., 2020).
properties
CAS RN |
22324-44-3 |
|---|---|
Molecular Formula |
C17H31N3O2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(13S,17S)-17-[(1S)-1-hydroxypropyl]-1,5,10-triazabicyclo[11.4.0]heptadec-14-en-11-one |
InChI |
InChI=1S/C17H31N3O2/c1-2-16(21)15-8-5-7-14-13-17(22)19-11-4-3-9-18-10-6-12-20(14)15/h5,7,14-16,18,21H,2-4,6,8-13H2,1H3,(H,19,22)/t14-,15+,16+/m1/s1 |
InChI Key |
YBZUGUWOQLUNKD-TUOGLVOQSA-N |
Isomeric SMILES |
CC[C@@H](C1CC=C[C@H]2N1CCCNCCCCNC(=O)C2)O |
SMILES |
CCC(C1CC=CC2N1CCCNCCCCNC(=O)C2)O |
Canonical SMILES |
CCC(C1CC=CC2N1CCCNCCCCNC(=O)C2)O |
synonyms |
palustrine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-[5-Oxo-2-(3-oxooct-1-enyl)cyclopenten-1-yl]heptanoic acid](/img/structure/B1229069.png)


![2-(4-methoxyphenyl)-N-[4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide](/img/structure/B1229074.png)
![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-quinolin-6-ylpentanamide](/img/structure/B1229075.png)


![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-ethyl-1-(2-furanylmethyl)thiourea](/img/structure/B1229082.png)

![2-(2-Furanylmethylamino)benzoic acid [2-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] ester](/img/structure/B1229084.png)